molecular formula C16H25NO3S B225598 N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide

N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B225598
M. Wt: 311.4 g/mol
InChI Key: NPLREAQJTICMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide, also known as CHEMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the sulfonamide family and has been found to have potential applications in the field of medicine, specifically in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, this compound can alter the pH of the surrounding environment, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been found to have analgesic properties, which make it a potential candidate for the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide is its high yield and cost-effectiveness. Additionally, this compound has a long shelf life, making it an ideal compound for use in long-term experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. Additionally, this compound can be used as a tool to study the binding properties of various receptors and enzymes, which can lead to the development of new drugs with higher specificity and efficacy. Finally, future research can focus on the potential side effects and toxicity of this compound, which can lead to the development of safer and more effective compounds.

Synthesis Methods

The synthesis of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide involves the reaction of heptanal with ethylmagnesium bromide and subsequent reaction with p-toluenesulfonyl chloride. The final product is obtained by reacting the intermediate product with methylamine. The yield of this compound is typically high, making it a cost-effective compound for use in research.

Scientific Research Applications

N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study the effects of various drugs and compounds on the body. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Additionally, this compound has been used as a probe to study the binding properties of various receptors and enzymes.

properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-3-20-16-11-10-15(12-13(16)2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3

InChI Key

NPLREAQJTICMPC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

Origin of Product

United States

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